2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
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Overview
Description
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a complex organic compound with a molecular formula of C₁₈H₂₀N₄O₃S. This compound features a pyridazinone core, a thiomorpholine ring, and a pyridine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Thiomorpholine Ring: This step involves the nucleophilic substitution reaction where a thiomorpholine derivative is introduced to the pyridazinone core.
Attachment of the Pyridine Moiety: The final step involves the acylation reaction where the pyridine moiety is attached to the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine ring may enhance the compound’s binding affinity and specificity, while the pyridine moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
- N-(3-acetylphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
- N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazinone core, thiomorpholine ring, and pyridine moiety make it a versatile compound for various applications in research and industry.
Biological Activity
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyridazine core, a thiomorpholine ring, and a pyridine moiety, which contribute to its biological activity. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₀N₄O₃S
- Molecular Weight : 351.45 g/mol
- CAS Number : 1324075-33-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones.
- Introduction of the Thiomorpholine Ring : Conducted via nucleophilic substitution reactions with thiomorpholine derivatives.
- Final Acetamide Formation : Involves acylation reactions to attach the acetamide group to the pyridine nitrogen.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that this compound has promising antibacterial activity, comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases, particularly acetylcholinesterase (AChE). Preliminary findings suggest that it may act as an AChE inhibitor, potentially benefiting conditions like Alzheimer’s disease by enhancing acetylcholine levels in the brain.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 25 |
Anti-inflammatory Potential
In addition to its antimicrobial and neuroprotective properties, this compound may modulate inflammatory pathways. Studies indicate that it could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, suggesting applications in treating inflammatory disorders.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of this compound improved cognitive function in animal models of Alzheimer’s disease by inhibiting AChE and reducing oxidative stress markers.
- Antibacterial Efficacy : A comparative study highlighted that compounds with similar structures showed enhanced antibacterial activity against resistant strains of bacteria, indicating a potential for development into new antibiotic therapies.
- Inflammation Modulation : Research involving cell cultures indicated that treatment with this compound reduced levels of TNF-alpha and IL-6, supporting its role in anti-inflammatory therapies.
Properties
Molecular Formula |
C15H17N5O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H17N5O2S/c21-14(17-12-2-1-5-16-10-12)11-20-15(22)4-3-13(18-20)19-6-8-23-9-7-19/h1-5,10H,6-9,11H2,(H,17,21) |
InChI Key |
BUTHJSHRWISBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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